molecular formula C9H8ClNO6S B2773638 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride CAS No. 929975-38-2

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride

Cat. No.: B2773638
CAS No.: 929975-38-2
M. Wt: 293.67
InChI Key: XRDCWJOKVBILGR-UHFFFAOYSA-N
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Scientific Research Applications

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

Without specific context or application, it’s challenging to predict the mechanism of action of this compound. If it’s used in biological systems, the mechanism of action would depend on the specific biological target. If it’s used as a synthetic intermediate, its reactivity would dictate its role in the synthetic scheme .

Safety and Hazards

The compound could pose safety hazards due to the presence of the reactive sulfonyl chloride group. It’s advisable to handle it with appropriate personal protective equipment. It could be harmful if inhaled, swallowed, or comes in contact with skin .

Preparation Methods

The synthesis of 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride involves several steps. Typically, the synthetic route includes the nitration of 3,4-dihydro-2H-1,5-benzodioxepine followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amines, while substitution reactions can produce sulfonamides or sulfonate esters .

Comparison with Similar Compounds

Similar compounds to 8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride include:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in research .

Properties

IUPAC Name

8-nitro-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO6S/c10-18(14,15)9-5-8-7(4-6(9)11(12)13)16-2-1-3-17-8/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCWJOKVBILGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)[N+](=O)[O-])S(=O)(=O)Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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